molecular formula C16H15F3N2O B5397934 N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide

N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide

Cat. No. B5397934
M. Wt: 308.30 g/mol
InChI Key: NFLKMHCVVXRCGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide, also known as A-804598, is a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family, which is involved in various physiological and pathological processes, including inflammation, pain, and immune response. A-804598 has been widely used in scientific research to investigate the role of the P2X7 receptor in different biological systems.

Mechanism of Action

N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide acts as a competitive antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and immune response. N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide binds to the P2X7 receptor and prevents the influx of calcium ions, which is required for the activation of downstream signaling pathways.
Biochemical and physiological effects:
N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects, depending on the biological system under investigation. For example, N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in macrophages and microglia, indicating its potential anti-inflammatory effect. Moreover, N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been shown to modulate the release of neurotransmitters, such as glutamate and GABA, in the brain, suggesting its potential neuromodulatory effect. In addition, N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been found to regulate bone formation and resorption, indicating its potential effect on bone metabolism.

Advantages and Limitations for Lab Experiments

N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for the P2X7 receptor, which allows for specific targeting of this receptor in different biological systems. Moreover, N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration, which makes it suitable for in vivo studies. However, one of the limitations of N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide is its relatively low solubility in water, which can limit its use in some experimental settings. In addition, N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been shown to have some off-target effects, which should be taken into consideration when interpreting the results of experiments.

Future Directions

There are several future directions for the use of N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide in scientific research. One of the directions is to investigate its potential therapeutic application in different diseases, such as inflammatory diseases, neurological disorders, and bone-related diseases. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide on different biological systems. In addition, the development of new analogs of N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide with improved pharmacokinetic properties and selectivity for the P2X7 receptor could lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide involves several steps, including the reaction of 3-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-ethyl-N-(4-pyridinylmethyl)amine in the presence of a base to give N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide. The overall yield of the synthesis is around 20%.

Scientific Research Applications

N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been extensively used in scientific research to investigate the role of the P2X7 receptor in different biological systems, including the immune system, central nervous system, and bone metabolism. For example, N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines in macrophages and microglia, suggesting its potential therapeutic application in inflammatory diseases. Moreover, N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been found to modulate the release of neurotransmitters in the brain, indicating its potential use in the treatment of neurological disorders. In addition, N-ethyl-N-(4-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been shown to regulate bone formation and resorption, suggesting its potential use in the treatment of bone-related diseases.

properties

IUPAC Name

N-ethyl-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O/c1-2-21(11-12-6-8-20-9-7-12)15(22)13-4-3-5-14(10-13)16(17,18)19/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLKMHCVVXRCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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